molecular formula C16H11Br2NO4S B6434397 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate CAS No. 2419362-01-7

5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate

Cat. No.: B6434397
CAS No.: 2419362-01-7
M. Wt: 473.1 g/mol
InChI Key: CCXIXZRAJCDSBI-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of a broader class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like chloroform . The sulfonation step can be achieved using sulfonyl chlorides in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of quinoline derivatives with reduced bromine atoms.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its unique biological properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death in microbial and cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dibromo-8-hydroxyquinoline
  • 5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate

Comparison

Compared to similar compounds, 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical and biological properties. This compound exhibits higher stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2NO4S/c1-22-10-4-6-11(7-5-10)24(20,21)23-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXIXZRAJCDSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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